molecular formula C19H18O6 B13987538 7-Methoxymethoxy-3-(4-methoxymethoxyphenyl)chromen-2-one CAS No. 252949-47-6

7-Methoxymethoxy-3-(4-methoxymethoxyphenyl)chromen-2-one

Cat. No.: B13987538
CAS No.: 252949-47-6
M. Wt: 342.3 g/mol
InChI Key: WZMFZBXBKBYJSN-UHFFFAOYSA-N
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Description

7-Methoxymethoxy-3-(4-methoxymethoxyphenyl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of methoxymethoxy groups attached to both the chromen-2-one core and the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxymethoxy-3-(4-methoxymethoxyphenyl)chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxymethoxy-3-(4-methoxymethoxyphenyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of chroman-2-one derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

7-Methoxymethoxy-3-(4-methoxymethoxyphenyl)chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 7-Methoxymethoxy-3-(4-methoxymethoxyphenyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
  • 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
  • 7-Methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Uniqueness

7-Methoxymethoxy-3-(4-methoxymethoxyphenyl)chromen-2-one is unique due to the presence of methoxymethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

CAS No.

252949-47-6

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

7-(methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]chromen-2-one

InChI

InChI=1S/C19H18O6/c1-21-11-23-15-6-3-13(4-7-15)17-9-14-5-8-16(24-12-22-2)10-18(14)25-19(17)20/h3-10H,11-12H2,1-2H3

InChI Key

WZMFZBXBKBYJSN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCOC)OC2=O

Origin of Product

United States

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